![molecular formula C11H16N4O2 B2878408 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide CAS No. 2128701-10-8](/img/structure/B2878408.png)
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide, also known as MPMP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP is a pyrazole-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide is not fully understood. However, studies have suggested that 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and development.
Biochemical and Physiological Effects:
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has also been found to induce apoptosis in cancer cells. In addition, 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in lab experiments is that it has been shown to have potential therapeutic applications in cancer and inflammatory diseases. However, one of the limitations of using 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide. One direction is to further investigate the mechanism of action of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide to better understand its potential therapeutic applications. Another direction is to investigate the potential use of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the safety and efficacy of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been reported in various research studies. One of the methods used for the synthesis of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide involves the reaction of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine with 3-acetylaminoacrylic acid ethyl ester in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been found to have potential therapeutic applications in various scientific research studies. One of the applications of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide is in the treatment of cancer. 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-10(16)13-6-9(11(12)17)4-8-5-14-15(2)7-8/h3,5,7,9H,1,4,6H2,2H3,(H2,12,17)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYFPURHKUMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CNC(=O)C=C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
methanone](/img/structure/B2878327.png)
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)
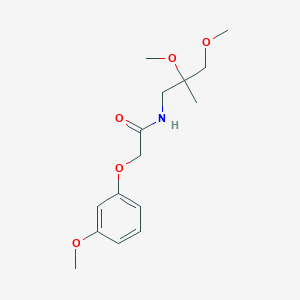
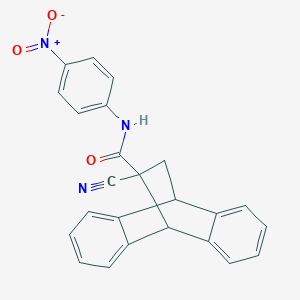
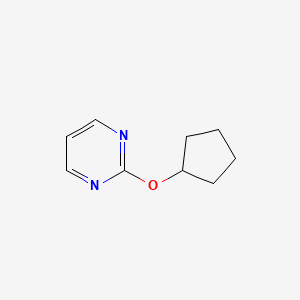
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2878342.png)
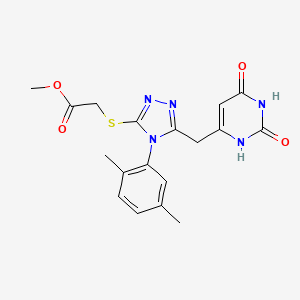
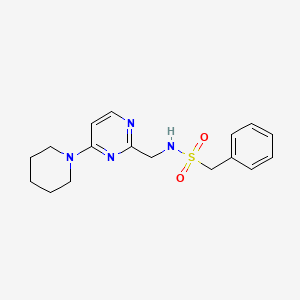
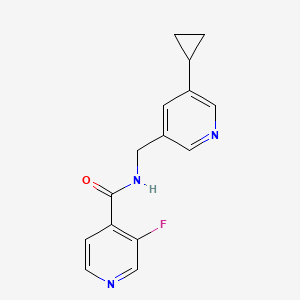
![5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2878347.png)